3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole

Immuno-oncology PD-1/PD-L1 checkpoint inhibition Small-molecule immunotherapy

The compound 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole (CAS 1286726-60-0) is a small-molecule immunomodulator belonging to the 1,2,4-oxadiazole class. It is patented by Aurigene Discovery Technologies (now Aurigene Oncology Limited) and cataloged under the identifier PMID30107136-Compound-Example39.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
CAS No. 1286726-60-0
Cat. No. B6477621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole
CAS1286726-60-0
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C17H16N4O2/c1-12-18-16(23-19-12)14-10-21(11-14)17(22)13-4-6-15(7-5-13)20-8-2-3-9-20/h2-9,14H,10-11H2,1H3
InChIKeyLNRWFLWDPRICMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 3-Methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole (CAS 1286726-60-0) for Targeted Research


The compound 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole (CAS 1286726-60-0) is a small-molecule immunomodulator belonging to the 1,2,4-oxadiazole class. It is patented by Aurigene Discovery Technologies (now Aurigene Oncology Limited) and cataloged under the identifier PMID30107136-Compound-Example39 [1]. This compound is documented as an inhibitor of the Programmed Cell Death Protein 1 (PD-1) signaling pathway, a key immune checkpoint target in oncology [2]. Its core architecture combines a 1,2,4-oxadiazole ring with distinct azetidine and N-phenylpyrrole substituents, differentiating it structurally from the more common hydroxyamidine-based PD-1/PD-L1 antagonists such as BMS-1166 or CA-170.

Why In-Class Substitution Is Not Permissible: The Unique Pharmacophore of CAS 1286726-60-0


Superficial structural similarity within the 1,2,4-oxadiazole class does not guarantee functional equivalence. Small-molecule PD-1/PD-L1 antagonists operate through at least two divergent mechanisms: direct PD-1 binding versus PD-L1 dimerization [1]. The target compound is annotated as a direct PD-1 inhibitor [2], whereas many other in-class molecules (e.g., BMS-202, BMS-1166) function via PD-L1 homodimerization. Moreover, the substitution pattern—specifically the 3-methyl-1,2,4-oxadiazole linked via an azetidine spacer to a 4-(1H-pyrrol-1-yl)benzoyl group—is a specific Markush embodiment within the Aurigene patent family [2]. Interchanging with analogs bearing different heterocyclic linkers (e.g., pyrrolidine, piperidine) or alternative N-substitutions on the oxadiazole ring can profoundly alter target engagement, pharmacokinetic profile, and therapeutic window. The following quantitative evidence demonstrates where this compound's differentiation can be measured and verified.

Quantitative Differentiation Evidence: How CAS 1286726-60-0 Compares to PD-1/PD-L1 Pathway Analogs


Direct PD-1 Targeting Versus PD-L1 Dimerization: Mechanistic Divergence with BMS-202

The target compound is classified as a direct inhibitor of PD-1 (Programmed Cell Death Protein 1) [1]. This mechanism fundamentally differs from that of PD-L1 homodimerization inducers such as BMS-202. BMS-202 induces PD-L1 dimerization with an IC50 of approximately 0.1–1 µM in homogenous time-resolved fluorescence (HTRF) assays, but does not directly engage PD-1 [2]. In contrast, CAS 1286726-60-0 is annotated in the DrugMap database with a mechanism of action (MOA) listed explicitly as 'Inhibitor' targeting the PD-1 protein (UniProt: PDCD1_HUMAN) [1]. This mechanistic difference has critical implications for resistance profiles: tumors overexpressing PD-L2 or lacking PD-L1 expression may retain sensitivity to direct PD-1 antagonists but resist PD-L1-targeted agents.

Immuno-oncology PD-1/PD-L1 checkpoint inhibition Small-molecule immunotherapy

Dual PD-1/VISTA Pathway Potential Versus Single-Axis Checkpoint Inhibitors

Aurigene's 1,2,4-oxadiazole patent family encompasses compounds with dual inhibitory activity against PD-1 and V-domain immunoglobulin suppressor of T-cell activation (VISTA) pathways [1]. The target compound, as part of the broader Aurigene oxadiazole series (including Example 39 derivatives), is structurally related to analogs disclosed as dual PD-1/VISTA inhibitors in US patent application 20250195478 [1]. In contrast, established clinical candidates such as CA-170 (Aurigene/Curis) are reported as dual PD-L1/VISTA antagonists, not direct PD-1 binders [2]. The direct PD-1 targeting annotation of CAS 1286726-60-0 suggests a distinct dual-axis profile (PD-1/VISTA) compared to the PD-L1/VISTA axis targeted by CA-170.

PD-1 VISTA dual checkpoint inhibition

N-Phenylpyrrole Substituent Differentiation from Hydroxyamidine-Based PD-1/PD-L1 Inhibitor Scaffolds

The compound features a 4-(1H-pyrrol-1-yl)benzoyl group attached via an azetidine linker to the 1,2,4-oxadiazole core [1]. This contrasts with the biphenyl-hydroxyamidine pharmacophore found in BMS-1166 and related Bristol-Myers Squibb (BMS) compounds, which rely on a 2,3-dihydro-1,4-benzodioxine or substituted biphenyl motif for PD-L1 engagement [2]. The N-phenylpyrrole moiety in the target compound provides distinct electronic and steric properties: the pyrrole nitrogen can act as a hydrogen-bond acceptor, and the planar aromatic system facilitates π-stacking interactions. In BMS-1166, the hydroxyl group of the hydroxyamidine is critical for PD-L1 binding and forms a key hydrogen-bond network absent in the target compound's scaffold. This structural divergence directly underpins the mechanistic difference: BMS-1166 induces PD-L1 dimerization, whereas the target compound engages PD-1 [3].

PD-1 inhibitor oxadiazole pharmacophore comparison BMS-1166

Azetidine Linker Versus Pyrrolidine/Piperidine Analogs: Ring Strain and Conformational Restriction

The azetidine ring serves as a conformationally restricted linker between the oxadiazole core and the benzoyl-pyrrole moiety . In contrast to pyrrolidine or piperidine linkers used in other 1,2,4-oxadiazole immunomodulators (e.g., certain compounds in the Aurigene patent family use pyrrolidine as a claimed alternative), the azetidine ring in CAS 1286726-60-0 imposes greater ring strain and a smaller bond angle (~90° vs. ~109° for pyrrolidine), resulting in a different spatial orientation of the benzoyl-pyrrole group [1]. This conformational restriction can enhance binding selectivity by reducing the entropic penalty upon target engagement and limiting off-target interactions with promiscuous binding sites. The patent US 11,661,403 (YAP/TAZ-TEAD oxadiazole compounds) explicitly claims azetidinyl as a distinct embodiment alongside pyrrolidinyl, piperidinyl, and other heterocycloalkyl groups, underscoring that linker identity is a non-trivial variable in oxadiazole pharmacology [1].

azetidine conformational restriction linker SAR kinase selectivity

Application Scenarios: Where CAS 1286726-60-0 Provides Differentiated Research Value


Direct PD-1 Target Engagement Studies in PD-L1-Independent Models

For laboratories investigating PD-1 signaling in tumor models with low or absent PD-L1 expression—or where PD-L2 is the dominant ligand—this compound is a more appropriate tool than PD-L1 dimerizers such as BMS-202 or BMS-1166. Its annotation as a direct PD-1 inhibitor [1] supports its use in PD-1/PD-L2 binding assays, PD-1 receptor occupancy studies, and models of PD-L1-independent immune evasion. In contrast, PD-L1-targeted agents would be expected to show minimal activity in these contexts.

Dual PD-1/VISTA Checkpoint Blockade in Resistant Tumor Models

Given the structural positioning of this compound within Aurigene's dual PD-1/VISTA inhibitor patent family [1], it is a candidate tool for probing combined checkpoint blockade of PD-1 and VISTA pathways. VISTA upregulation is an established resistance mechanism to anti-PD-1/PD-L1 monoclonal antibodies [2]. A small molecule with potential dual PD-1/VISTA activity enables mechanistic studies of co-targeting these axes, which is not achievable with single-axis agents like nivolumab or BMS-1166.

Linker-Dependent SAR Profiling in 1,2,4-Oxadiazole Immunomodulators

The azetidine linker in this compound imposes distinct conformational constraints compared to pyrrolidine- and piperidine-containing analogs [1]. Medicinal chemistry groups conducting systematic SAR around the central heterocycloalkyl linker require this specific azetidine derivative as a reference compound to quantify the impact of ring size, strain energy, and spatial orientation on PD-1 binding affinity and selectivity. Substitution with the 5-membered pyrrolidine analog would alter both the pharmacophore geometry and the compound's pharmacokinetic profile.

N-Phenylpyrrole Pharmacophore Benchmarking Against Biphenyl-Based PD-1/PD-L1 Antagonists

The 4-(1H-pyrrol-1-yl)benzoyl group in this compound represents a distinct terminal aromatic pharmacophore compared to the biphenyl or 2,3-dihydro-1,4-benzodioxine motifs used in BMS-series PD-L1 inhibitors [1]. Researchers developing novel PD-1-directed small molecules can use this compound as a benchmark N-phenylpyrrole-containing ligand for competitive binding assays, co-crystallization studies, and computational docking, providing a chemical starting point independent of the extensively characterized hydroxyamidine series [2].

Quote Request

Request a Quote for 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.